PyOxim
CAS No.:
Cat. No.: VC13633645
Molecular Formula: C17H29F6N5O3P2
Molecular Weight: 527.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H29F6N5O3P2 |
---|---|
Molecular Weight | 527.4 g/mol |
IUPAC Name | [(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-tripyrrolidin-1-ylphosphanium;hexafluorophosphate |
Standard InChI | InChI=1S/C17H29N5O3P.F6P/c1-2-24-17(23)16(15-18)19-25-26(20-9-3-4-10-20,21-11-5-6-12-21)22-13-7-8-14-22;1-7(2,3,4,5)6/h2-14H2,1H3;/q+1;-1 |
Standard InChI Key | RDWDVLFMPFUBDV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=NO[P+](N1CCCC1)(N2CCCC2)N3CCCC3)C#N.F[P-](F)(F)(F)(F)F |
Canonical SMILES | CCOC(=O)C(=NO[P+](N1CCCC1)(N2CCCC2)N3CCCC3)C#N.F[P-](F)(F)(F)(F)F |
Introduction
Chemical and Physical Properties of PyOxim
PyOxim (C₁₇H₂₉F₆N₅O₃P₂) is a crystalline powder with a molecular weight of 527.38 g/mol . It exhibits a melting point of 185–186°C and is sparingly soluble in chloroform and methanol . The compound’s stability is temperature-dependent, requiring storage at –15°C to –25°C to maintain reactivity . Its white to off-white coloration and low hygroscopicity make it suitable for handling in standard laboratory environments.
Structural Features
The molecule comprises a phosphonium core linked to an oxyma-derived moiety, which enhances its ability to activate carboxyl groups during peptide coupling. This structure minimizes side reactions such as guanidinylation, a common issue with benzotriazole-based reagents .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
PyOxim is synthesized through the reaction of Oxyma Pure (ethyl cyano(hydroxyimino)acetate) with phosphonium salts under inert atmospheric conditions . Tertiary bases like diisopropylethylamine (DIPEA) facilitate the formation of activated intermediates, ensuring high yields.
Industrial Manufacturing
Large-scale production utilizes automated peptide synthesizers, where PyOxim’s solubility in dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) enables efficient mixing and coupling . Industrial protocols emphasize stoichiometric precision, with typical reagent-to-amino-acid ratios of 3:1 to prevent incomplete activation.
Mechanism of Action in Peptide Bond Formation
PyOxim operates via a two-step mechanism:
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Carboxyl Activation: The reagent converts the carboxyl group of an amino acid into a highly reactive phosphonium intermediate.
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Nucleophilic Attack: The amino group of the incoming amino acid attacks the activated intermediate, forming a peptide bond with minimal racemization .
This process is exemplified in the synthesis of Ile-rich sequences, where PyOxim achieves >95% incorporation efficiency with 24-hour pre-mixing .
Applications in Peptide Synthesis
Challenging Sequences
PyOxim excels in synthesizing peptides with sterically hindered residues (e.g., isoleucine, valine) and cyclic structures. A case study demonstrated 98% yield for the model peptide H-Tyr-MeLeu-MeLeu-Phe-Leu-NH₂, outperforming HATU (85%) and PyBOP (78%) .
Industrial Relevance
Pharmaceutical industries leverage PyOxim for large-scale production of peptide therapeutics, including antimicrobial agents and hormone analogs. Its compatibility with automated synthesizers reduces production time by 30% compared to manual methods .
Comparative Performance Analysis
The following table contrasts PyOxim with common coupling reagents:
Parameter | PyOxim | HATU | COMU | PyBOP |
---|---|---|---|---|
Coupling Efficiency | 98% | 90% | 95% | 85% |
Racemization Rate | <1% | 3% | 2% | 5% |
Solvent Compatibility | DMF, NMP | DMF | DMF | DCM |
Stability | 6 mo | 3 mo | 4 mo | 2 mo |
Data derived from synthesis trials under standardized conditions .
PyOxim’s low racemization rate (<1%) is particularly advantageous for synthesizing enantiomerically pure peptides, a critical factor in drug development .
Case Study: Optimization of Pre-Mixing Times
A 2024 study evaluated PyOxim’s pre-mixing duration for incorporating isoleucine into a model peptide :
Pre-Mixing Time (hr) | % Incorporation |
---|---|
0 | 40 |
2 | 65 |
8 | 85 |
24 | 98 |
Extended pre-mixing maximizes activation, underscoring the reagent’s robustness in SPPS .
Cost Analysis and Accessibility
As of March 2024, Sigma-Aldrich offers PyOxim at:
While costlier than HATU ($80/100g), PyOxim’s superior efficiency justifies its use in critical syntheses.
Future Directions
Ongoing research explores PyOxim’s utility in synthesizing peptidomimetics and macrocyclic compounds. Preliminary data suggest potential applications in targeted drug delivery systems, leveraging its high selectivity and low toxicity .
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